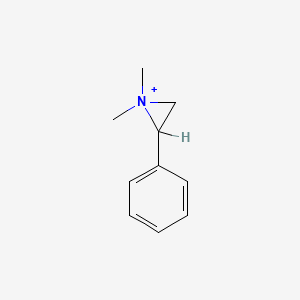
N,N-Dimethyl-2-phenylaziridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-phenylaziridinium, also known as this compound, is a useful research compound. Its molecular formula is C10H14N+ and its molecular weight is 148.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Acetylcholinesterase Inhibition
N,N-Dimethyl-2-phenylaziridinium is known for its role as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. Upon hydrolysis, it forms a highly reactive aziridinium ion that binds to the anionic site of acetylcholinesterase, leading to enzyme alkylation and inhibition. This property has implications for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Case Study: Neuroprotective Properties
A study demonstrated that compounds derived from this compound exhibited neuroprotective effects in vitro. The research indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Biochemical Research
2.1 Mechanistic Studies
The reactivity of this compound has been utilized in mechanistic studies to understand enzyme interactions and inhibition pathways. Its ability to form stable complexes with target proteins enables researchers to elucidate the mechanisms of action of various biochemical pathways.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Acetylcholinesterase | Irreversible | 0.5 |
| DMEA | Acetylcholinesterase | Irreversible | 0.8 |
Material Science
3.1 Polymerization Initiator
This compound has been explored as a polymerization initiator in the synthesis of novel materials. Its aziridinium structure allows it to initiate cationic polymerization processes, leading to the formation of advanced polymers with tailored properties.
Case Study: Polymer Synthesis
Research involving the use of this compound in polymer synthesis revealed that polymers produced using this compound exhibited enhanced thermal stability and mechanical strength compared to those synthesized with traditional initiators .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application in research and industry. Studies have shown that while it possesses beneficial properties, it can also exhibit toxicity at higher concentrations.
Data Table: Toxicity Profile
| Study Type | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Rats | 60 | Mortality observed |
| Long-term Exposure | Mice | 20 | Hepatocellular adenoma |
Analyse Chemischer Reaktionen
Formation and Stability
DPA is generated via the decomposition of N,N-dimethyl-2-chloro-2-phenylethylamine (DMEA) in aqueous solutions . This hydrolysis reaction produces the aziridinium ion and chloride:
DMEA+H2O→DPA++Cl−+H3O+
The reaction proceeds rapidly due to the inherent instability of the chloroamine precursor. DPA’s strained three-membered aziridinium ring enhances its electrophilicity, making it a potent alkylating agent .
Biochemical Alkylation: Acetylcholinesterase Inhibition
DPA irreversibly inhibits acetylcholinesterase (AChE) by alkylating the enzyme’s anionic subsite . Key findings include:
-
Reaction Mechanism :
DPA binds to AChE’s anionic center, forming a covalent bond with a nucleophilic residue (e.g., glutamate). This alkylation disrupts the enzyme’s catalytic triad, preventing acetylcholine hydrolysis . -
Kinetic Effects :
| Parameter | Effect of DPA Binding | Source |
|---|---|---|
| Acylation rate (k₂) | 500× acceleration | |
| Substrate binding (Kₘ) | 10× decrease | |
| Deacylation rate (k₃) | No significant change |
Reaction with Nucleophiles
DPA reacts with nucleophiles (e.g., water, thiols, amines) via ring-opening mechanisms. For example:
DPA++H2O→N N Dimethyl 2 phenyl 2 hydroxyethylamine+H+
This hydrolysis is pH-dependent, with faster rates in acidic conditions .
Role in Induced Fit Mechanism
DPA binding to AChE induces conformational changes in the enzyme’s active site, aligning catalytic residues (e.g., Ser200, His440) for optimal transition-state stabilization during acylation . This "induced fit" explains the observed rate enhancement for ester hydrolysis .
Comparative Reactivity
DPA exhibits greater alkylating activity compared to analogs like N,N-dimethyl-2-chloro-2-phenyl-1-methylethylamine (M-DMEA). The lower stability of DPA’s aziridinium ring (due to reduced steric hindrance) enhances its electrophilic reactivity .
Synthetic Utility
While DPA itself is primarily studied for biochemical interactions, its precursor (DMEA) is synthesized from N,N-dimethyl-2-hydroxy-2-phenylethylamine using thionyl chloride .
Eigenschaften
CAS-Nummer |
2641-72-7 |
|---|---|
Molekularformel |
C10H14N+ |
Molekulargewicht |
148.22 g/mol |
IUPAC-Name |
1,1-dimethyl-2-phenylaziridin-1-ium |
InChI |
InChI=1S/C10H14N/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/q+1 |
InChI-Schlüssel |
DYIMPZBCNGBMRV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1C2=CC=CC=C2)C |
Kanonische SMILES |
C[N+]1(CC1C2=CC=CC=C2)C |
Synonyme |
N,N-dimethyl-2-phenylaziridinium N,N-dimethyl-2-phenylaziridinium ion N,N-dimethyl-2-phenylaziridinium, (-)-isomer N,N-dimethyl-2-phenylaziridinium, hydrobromide N,N-DM2PA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















